molecular formula C18H15NO4 B5234035 2-tert-butyl-1-nitroanthra-9,10-quinone

2-tert-butyl-1-nitroanthra-9,10-quinone

Cat. No. B5234035
M. Wt: 309.3 g/mol
InChI Key: BBRKBHQVXQHRES-UHFFFAOYSA-N
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Description

2-tert-butyl-1-nitroanthra-9,10-quinone (NQO1) is a synthetic molecule that has been widely used in scientific research due to its unique chemical properties. It is a redox-active compound that can undergo reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways.

Mechanism of Action

2-tert-butyl-1-nitroanthra-9,10-quinone undergoes reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways. It can act as a catalyst in the reduction of quinones and other electrophilic compounds, which can generate ROS. 2-tert-butyl-1-nitroanthra-9,10-quinone can also reduce ROS, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and increase the sensitivity of cancer cells to chemotherapy. 2-tert-butyl-1-nitroanthra-9,10-quinone can also protect cells from oxidative stress and reduce inflammation. In addition, 2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-tert-butyl-1-nitroanthra-9,10-quinone in lab experiments is its redox-active properties, which make it a versatile tool for studying redox signaling pathways. However, the low yield of 2-tert-butyl-1-nitroanthra-9,10-quinone and its potential toxicity at high concentrations can be limitations for lab experiments.

Future Directions

There are several future directions for research involving 2-tert-butyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-tert-butyl-1-nitroanthra-9,10-quinone inhibitors as potential anticancer agents. Another area of interest is the role of 2-tert-butyl-1-nitroanthra-9,10-quinone in neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the use of 2-tert-butyl-1-nitroanthra-9,10-quinone as a biomarker for oxidative stress and inflammation.

Synthesis Methods

2-tert-butyl-1-nitroanthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-1,4-benzoquinone, which is then converted to 2-tert-butyl-1,4-dihydroquinone. The final step involves the nitration of 2-tert-butyl-1,4-dihydroquinone to yield 2-tert-butyl-1-nitroanthra-9,10-quinone. The overall yield of 2-tert-butyl-1-nitroanthra-9,10-quinone is typically low, with a reported yield of around 10%.

Scientific Research Applications

2-tert-butyl-1-nitroanthra-9,10-quinone has been widely used in scientific research as a redox-active compound. It has been used to study redox signaling pathways, oxidative stress, and cellular metabolism. 2-tert-butyl-1-nitroanthra-9,10-quinone has also been used to investigate the role of reactive oxygen species (ROS) in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

2-tert-butyl-1-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKBHQVXQHRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1-nitroanthracene-9,10-dione

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